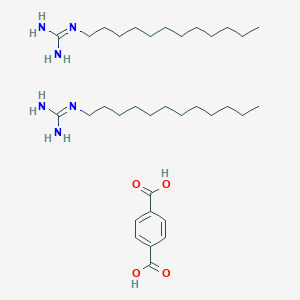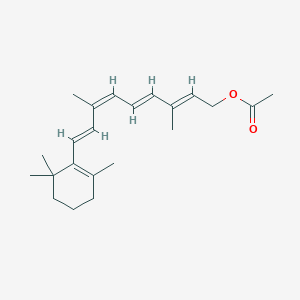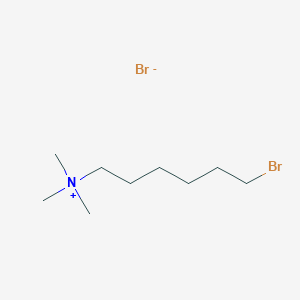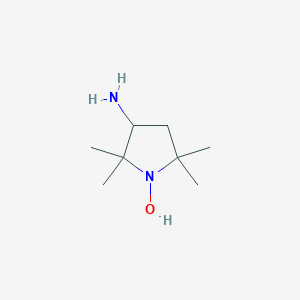
3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is an organic compound with the molecular formula C8H18N2O. It is known for its unique structure, which includes a pyrrolidine ring substituted with amino and hydroxyl groups, as well as four methyl groups.
Mechanism of Action
Target of Action
It’s known that this compound is a nitroxide radical , which suggests it may interact with other radicals or oxidative species within biological systems.
Mode of Action
As a nitroxide radical, it may interact with other radicals or oxidative species, potentially acting as a scavenger to neutralize these reactive entities .
Biochemical Pathways
Given its potential role as a radical scavenger , it may influence pathways involving oxidative stress and related cellular processes.
Result of Action
As a potential radical scavenger , it may help mitigate oxidative stress and related cellular damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of nitroxide radicals, which are highly reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: Reduction reactions can convert the nitroxide radicals back to the hydroxylamine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of nitroxide radicals.
Reduction: Regeneration of the hydroxylamine form.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a spin-labeling agent in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in the study of protein structures and interactions due to its ability to form stable radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl: Similar in structure but lacks the hydroxyl group.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Contains a carbamoyl group instead of an amino group.
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Contains a maleimido group, used as a spin label
Uniqueness: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable radicals. This makes it particularly useful in applications requiring precise molecular labeling and structural analysis .
Properties
CAS No. |
34272-83-8 |
|---|---|
Molecular Formula |
C8H17N2O |
Molecular Weight |
157.23 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H17N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6H,5,9H2,1-4H3 |
InChI Key |
CGKOJRBANWWHCG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1O)(C)C)N)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)N)C |
| 34272-83-8 2154-36-1 |
|
Synonyms |
3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethyl-3-aminopyrrolidin-1-oxy; 3-Amino-2,2,5,5-tetramethylpyrrolidine Nitroxide; 5-Tempamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


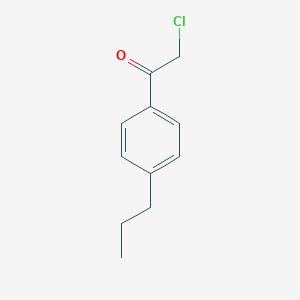
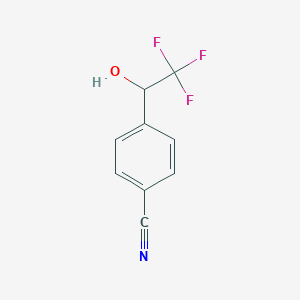
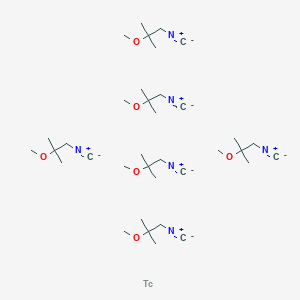

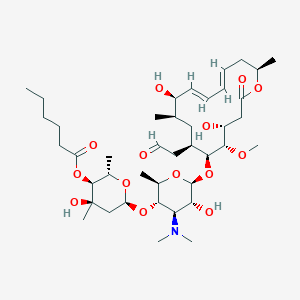
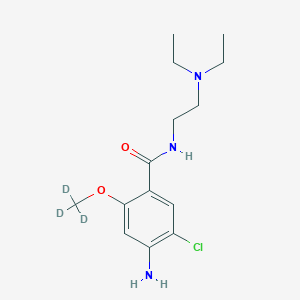
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
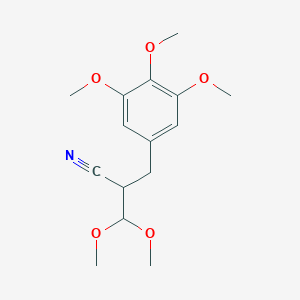
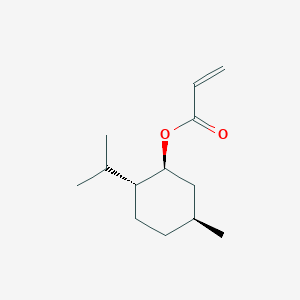

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
